7-Bromo-1,4-dichloroisoquinoline

Descripción general

Descripción

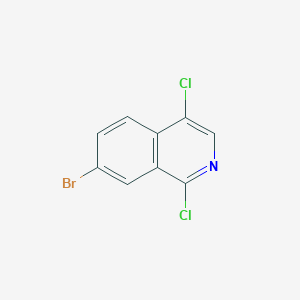

7-Bromo-1,4-dichloroisoquinoline (CAS 223671-13-4) is a halogenated heterocyclic compound with the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.945 g/mol. Its structure features a bromine atom at position 7 and chlorine atoms at positions 1 and 4 of the isoquinoline core. Key physicochemical properties include a logP of 4.30, indicating significant lipophilicity, and a polar surface area (PSA) of 12.89 Ų . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in cross-coupling reactions such as Suzuki-Miyaura couplings, as exemplified in the synthesis of guanidine derivatives for medicinal applications .

Métodos De Preparación

The synthesis of 7-Bromo-1,4-dichloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst to achieve the desired substitution on the isoquinoline ring .

Industrial production methods for this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

7-Bromo-1,4-dichloroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction Reactions: The isoquinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups, facilitated by palladium or copper catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinoline derivatives .

Aplicaciones Científicas De Investigación

7-Bromo-1,4-dichloroisoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in various organic synthesis pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.

Industry: The compound is used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 7-Bromo-1,4-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s derivatives .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between 7-bromo-1,4-dichloroisoquinoline and related compounds:

Key Observations:

- Core Heterocycle Differences: While this compound belongs to the isoquinoline family, compounds like 7-bromo-5-chloro-8-quinolinol (quinoline) and Bromazepam (benzodiazepine) have distinct heterocyclic backbones. Isoquinolines and quinolines differ in nitrogen position, affecting electronic properties and reactivity .

- Substituent Effects: The bromine and chlorine substituents in this compound enhance its electrophilicity, making it a robust substrate for cross-coupling reactions. In contrast, the hydroxyl group in 7-bromo-5-chloro-8-quinolinol increases hydrophilicity (lower logP) and enables metal chelation .

Pharmacological and Industrial Relevance

- Drug Intermediate Potential: this compound’s lipophilicity (logP 4.30) suggests favorable membrane permeability, making it a candidate for central nervous system (CNS) drug precursors. Comparatively, Bromazepam’s benzodiazepine core and bromine substitution directly contribute to its CNS activity .

- Antimicrobial Analogs: Fluorinated analogs like 7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () highlight how fluorine and cyclopropyl groups enhance antibacterial potency, whereas the dichloro-bromo substitution in isoquinolines may favor kinase inhibition .

Actividad Biológica

7-Bromo-1,4-dichloroisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₄BrCl₂N

- Molar Mass : Approximately 276.94 g/mol

- Melting Point : 124-128 °C

- Appearance : White solid

The presence of bromine and chlorine substituents enhances the compound's reactivity and biological activity compared to its mono-halogenated counterparts.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The halogen atoms can form strong interactions with biological macromolecules, influencing their function. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which can disrupt normal function and lead to apoptosis in cancer cells.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and related pathways.

Research indicates that derivatives of this compound are being explored for their ability to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has shown promise in anticancer research. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inhibiting specific cyclins or cyclin-dependent kinases (CDKs) that regulate the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

- Anticancer Activity in Breast Cancer Cell Lines

-

Antimicrobial Efficacy

- Research indicated that the compound displayed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a template for developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated isoquinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 7-Chloro-1,4-dibromoisoquinoline | Low | Moderate |

| 7-Iodo-1,4-dichloroisoquinoline | High | Moderate |

This table highlights the varying degrees of biological activity based on structural differences among similar compounds.

Q & A

Q. Basic: What are the key considerations for synthesizing 7-Bromo-1,4-dichloroisoquinoline in a laboratory setting?

Methodological Answer:

Synthesis of this compound requires precise control of halogenation steps. A typical approach involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline syntheses (e.g., PdCl₂(PPh₃)₂ with PCy₃ ligands in DMF/2 M K₂CO₃) . Key considerations include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of starting material to halogenating agents to minimize side reactions.

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from brominated byproducts .

- Purity validation : Use TLC (Rf ~0.65 in ethyl acetate/hexane) and ESI-MS for preliminary verification .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign substituent positions using chemical shift patterns. For example, aromatic protons in halogenated isoquinolines typically resonate at δ 7.2–8.5 ppm, with deshielding effects from electron-withdrawing groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M – OCH₃]+ at m/z 364.1275 for Br⁷⁹ isotopologues) with <5 ppm error thresholds .

- IR spectroscopy : Identify C-Br and C-Cl stretches in the 550–650 cm⁻¹ range .

- X-ray crystallography : Resolve ambiguities in regiochemistry when NMR data are inconclusive .

Q. Advanced: How can researchers optimize reaction conditions to improve yield in halogenation steps of isoquinoline derivatives?

Methodological Answer:

Optimization requires systematic variable testing:

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and ligand systems (e.g., PCy₃ vs. PPh₃) to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve halogen exchange rates but may increase side reactions. Test mixed solvents (e.g., DMF/toluene) to balance reactivity and selectivity .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps (e.g., bromide displacement).

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and stoichiometry .

Q. Advanced: What strategies are recommended for resolving contradictory NMR data when assigning substituent positions in halogenated isoquinolines?

Methodological Answer:

Contradictions often arise from spin-system complexity or isotopic splitting. Mitigation strategies include:

- DEPT-135 and HSQC : Differentiate CH₂/CH₃ groups and correlate ¹H-¹³C signals to resolve overlapping peaks .

- Isotopic labeling : Synthesize ⁸¹Br-enriched analogs to distinguish bromine-induced splitting patterns .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for positional validation .

- Heteronuclear NOE : Use ¹H-¹⁵N HMBC to confirm nitrogen adjacency in the isoquinoline core .

Q. Advanced: How should researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Focus on mechanistic and kinetic studies:

- Substrate scope : Test coupling partners (e.g., boronic acids, alkynes) under Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig conditions .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- In-situ monitoring : Employ Raman spectroscopy or ReactIR to detect intermediates (e.g., Pd-π complexes).

- Competition experiments : Co-react this compound with monohalogenated analogs to quantify halogen selectivity (Cl vs. Br) .

Q. Basic: What purification techniques are most suitable for this compound post-synthesis?

Methodological Answer:

- Liquid-liquid extraction : Use dichloromethane/water partitions to remove polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .

- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolates (>98%) .

Q. Advanced: How can computational chemistry aid in predicting the regioselectivity of this compound derivatives?

Methodological Answer:

- DFT calculations : Compute Fukui indices or electrostatic potential maps to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

- Transition state analysis : Identify energy barriers for competing pathways (e.g., C-Br vs. C-Cl activation) using QM/MM methods .

Propiedades

IUPAC Name |

7-bromo-1,4-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXXBZNOKYQKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.